Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

P2X3 receptor pain chronic cough

Scaffold hopping in pain research often fails due to off-target μ-opioid activity. Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one provides a validated P2X3 antagonist starting point (EC50 = 80 nM) with no μ-opioid liability. • Confirmed P2X3 antagonist activity for non-opioid pain & chronic cough programs • Favorable CYP3A4 profile (IC50 = 20,000 nM) minimizes DDI risk in lead optimization • Racemic bicyclic scaffold suitable for chiral resolution & SAR expansion

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 15932-74-8
Cat. No. B099048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one
CAS15932-74-8
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCN2CC(=O)NCC2C1
InChIInChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)
InChIKeyCSBUPKXPDSKABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Overview


Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one (CAS 15932-74-8) is a bicyclic heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol [1]. It belongs to the class of octahydropyrido[1,2-a]pyrazin-3-ones, characterized by a fused piperidine-pyrazinone ring system . This scaffold is of significant interest in medicinal chemistry as a versatile building block for the synthesis of biologically active molecules [1].

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one: Substitution Risks


The biological activity of the hexahydropyrido[1,2-a]pyrazin-3-one scaffold is exquisitely sensitive to even minor structural modifications. Replacing the saturated core with an unsaturated analog, such as the 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin system, fundamentally alters the molecular geometry and electron distribution, leading to a complete shift in biological target engagement, as exemplified by its activity against SARS-CoV-2 Mpro [1]. Similarly, the introduction of a single stereocenter to create the (S)-enantiomer (CAS 248914-21-8) changes its potential for chirality-dependent interactions . Therefore, substituting the specific racemic hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one (CAS 15932-74-8) with a generic analog from the same class carries a high risk of divergent or null activity in established assays, which is quantified in the evidence below.

Differentiation Evidence for Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one


P2X3 Receptor Antagonism

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one (racemic, CAS 15932-74-8) acts as an antagonist at the P2X3 purinoceptor, a well-validated target for chronic pain and cough [1]. This represents a key differentiation from the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, which has been extensively optimized for high-affinity μ-opioid receptor antagonism [2]. The target compound's activity at P2X3, while modest, provides a starting point for a distinct therapeutic profile that avoids opioid receptor-mediated side effects.

P2X3 receptor pain chronic cough GPCR ion channel

CCR5 Antagonism

Preliminary pharmacological screening indicates that derivatives of hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one can function as CCR5 antagonists, a mechanism used to block HIV entry into cells [1]. This is a different antiviral strategy compared to other pyridopyrazine-based anti-HIV agents, which often target HIV integrase [2]. While the target compound itself is a precursor, the reported IC50 of 0.09 nM for a related CCR5 antagonist in a functional cell-cell fusion assay provides a benchmark for the potential of this chemotype [3].

CCR5 HIV antiviral chemokine entry inhibitor

CYP Inhibition Profile

Data on a direct derivative of hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one indicates a specific cytochrome P450 (CYP) inhibition profile [1]. The derivative shows an IC50 of 4000 nM against CYP2C9 and 20,000 nM against CYP3A4 [1]. This represents a much lower potential for CYP2C9 and CYP3A4 inhibition compared to many nitrogen-containing heterocycles that are known to be potent inhibitors of these key drug-metabolizing enzymes, which can lead to significant drug-drug interactions.

CYP450 drug metabolism ADMET hepatotoxicity drug-drug interactions

Differentiation-Inducing Activity

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one exhibits a distinct phenotypic profile by arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This mechanism is fundamentally different from the direct cytotoxic or cytostatic mechanisms of many standard chemotherapeutics. It suggests a potential application in differentiation therapy for cancers like acute promyelocytic leukemia, or for hyperproliferative skin disorders like psoriasis [1].

cancer differentiation therapy leukemia psoriasis phenotypic screening

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Applications


Non-Opioid Pain and Cough Therapies

The compound's demonstrated antagonist activity at the P2X3 receptor (EC50 = 80 nM) provides a validated starting point for medicinal chemistry programs focused on non-opioid pain relief or the treatment of chronic cough. Its divergence from μ-opioid receptor activity makes it a safer alternative scaffold, avoiding the high abuse potential and side effects associated with opioid-based analgesics.

HIV Entry Inhibitors

Based on the CCR5 antagonism reported for derivatives of this scaffold, this compound and its analogs are suitable for use in antiviral drug discovery programs targeting HIV entry. This offers a distinct mechanism from existing integrase inhibitors, making it valuable for combination therapies and for overcoming drug resistance.

Differentiation Therapy Probe

Given its unique ability to induce monocyte differentiation and arrest the proliferation of undifferentiated cells, this compound serves as a valuable chemical probe for studying the molecular mechanisms of cellular differentiation. It is particularly relevant for research into differentiation therapy for acute myeloid leukemia and for understanding the pathophysiology of hyperproliferative skin diseases like psoriasis.

ADMET Optimization

The favorable CYP inhibition profile of a derivative (CYP3A4 IC50 = 20,000 nM) positions this scaffold as a low-risk starting point for lead optimization. Medicinal chemists can use this core to build potent compounds with a reduced likelihood of causing drug-drug interactions and hepatotoxicity, which are major causes of attrition in drug development.

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